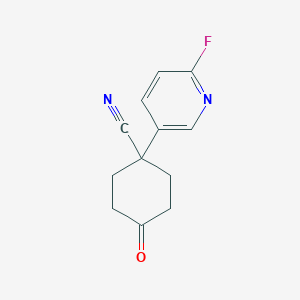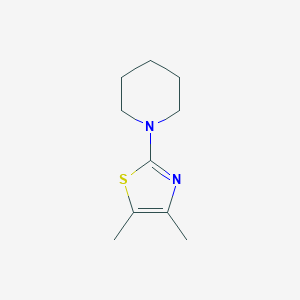
2-hydroxy-2-thiophen-3-ylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-hydroxy-2-thiophen-3-ylacetonitrile is an optically active cyanohydrin that can be synthesized using the (S)-hydroxynitrile lyase from Manihot esculenta . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a hydroxy and a nitrile group. The molecular formula is C6H5NOS, and it has a monoisotopic mass of 139.00918 .
準備方法
Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .
Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-hydroxy-2-thiophen-3-ylacetonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
2-hydroxy-2-thiophen-3-ylacetonitrile can be compared with other similar compounds, such as:
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a similar structure but contains a pyridine ring instead of a thiophene ring.
2-Hydroxy-2-(furan-3-yl)acetonitrile: This compound features a furan ring, offering different chemical properties and reactivity.
特性
分子式 |
C6H5NOS |
|---|---|
分子量 |
139.18 g/mol |
IUPAC名 |
2-hydroxy-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H |
InChIキー |
VQBQLZSERGUMHI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(C#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)

![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)

![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)

![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)





